Cas no 64988-70-1 (5-(chloromethyl)-3-propyl-1,2-oxazole)

5-(Chloromethyl)-3-propyl-1,2-oxazole is a versatile heterocyclic compound featuring a chloromethyl functional group attached to an oxazole ring, which is further substituted with a propyl group. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The chloromethyl group offers reactivity for further functionalization, enabling nucleophilic substitution or cross-coupling reactions. The oxazole core contributes to its stability and potential biological activity. Its well-defined molecular framework ensures consistent performance in synthetic applications, making it a preferred choice for researchers seeking to develop novel compounds with tailored properties. Storage under inert conditions is recommended to maintain stability.
5-(chloromethyl)-3-propyl-1,2-oxazole structure
64988-70-1 structure
Product Name:5-(chloromethyl)-3-propyl-1,2-oxazole
CAS No:64988-70-1
MF:C7H10ClNO
MW:159.613400936127
MDL:MFCD09859234
CID:501313
PubChem ID:12364601
Update Time:2025-10-22

5-(chloromethyl)-3-propyl-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • Isoxazole,5-(chloromethyl)-3-propyl-
    • 5-(Chloromethyl)-3-propylisoxazole
    • Isoxazole, 5-(chloromethyl)-3-propyl- (9CI)
    • 5-(chloromethyl)-3-propyl-1,2-oxazole
    • 64988-70-1
    • AKOS005168337
    • SCHEMBL875922
    • EN300-231931
    • MDL: MFCD09859234
    • Inchi: 1S/C7H10ClNO/c1-2-3-6-4-7(5-8)10-9-6/h4H,2-3,5H2,1H3
    • InChI Key: LVXISGIJSQJQDY-UHFFFAOYSA-N
    • SMILES: ClCC1=CC(CCC)=NO1

Computed Properties

  • Exact Mass: 159.0452
  • Monoisotopic Mass: 159.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03

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Additional information on 5-(chloromethyl)-3-propyl-1,2-oxazole

5-(Chloromethyl)-3-propyl-1,2-oxazole (CAS No. 64988-70-1): A Versatile Heterocyclic Compound in Modern Chemistry

The 5-(chloromethyl)-3-propyl-1,2-oxazole (CAS No. 64988-70-1) is a heterocyclic compound with significant applications in pharmaceutical, agrochemical, and material science research. Its unique oxazole ring structure, combined with a reactive chloromethyl group, makes it a valuable intermediate for synthesizing more complex molecules. Researchers and industries are increasingly interested in this compound due to its potential in drug discovery and functional material design.

One of the key reasons for the growing attention toward 5-(chloromethyl)-3-propyl-1,2-oxazole is its role in medicinal chemistry. The oxazole scaffold is a common motif in bioactive molecules, contributing to antimicrobial, anti-inflammatory, and anticancer properties. For instance, recent studies highlight its utility in developing small-molecule inhibitors targeting specific enzymes or receptors. This aligns with the current trend of precision medicine, where researchers seek tailored solutions for complex diseases.

In addition to pharmaceuticals, CAS 64988-70-1 is explored in agrochemical formulations. The chloromethyl group allows for further derivatization, enabling the creation of novel pesticides or herbicides with improved efficacy and environmental safety. With the global push toward sustainable agriculture, this compound’s adaptability makes it a candidate for next-generation crop protection agents.

The compound’s structural versatility also extends to material science. Its incorporation into polymers or coatings can enhance properties like thermal stability or conductivity. This is particularly relevant in the context of advanced materials for electronics or energy storage, where heterocyclic compounds play a pivotal role. For example, its derivatives might be used in organic semiconductors or photovoltaic cells, addressing the demand for renewable energy solutions.

From a synthetic perspective, 5-(chloromethyl)-3-propyl-1,2-oxazole offers advantages in click chemistry and catalysis. Its reactive sites facilitate efficient coupling reactions, reducing the need for harsh conditions. This aligns with the principles of green chemistry, a hot topic in both academic and industrial settings. Researchers are actively investigating its use in metal-free catalysis or bioconjugation, which are critical for sustainable chemical processes.

For those searching “oxazole derivatives applications” or “CAS 64988-70-1 synthesis”, this compound represents a bridge between fundamental research and practical innovation. Its compatibility with high-throughput screening methods further underscores its relevance in modern drug development pipelines. Additionally, queries like “chloromethyl oxazole safety data” reflect user concerns about handling and storage, which are addressed through rigorous testing and regulatory compliance.

In summary, 5-(chloromethyl)-3-propyl-1,2-oxazole (CAS No. 64988-70-1) is a multifaceted compound with broad utility. Whether in pharmaceutical intermediates, agrochemicals, or advanced materials, its chemical properties align with contemporary scientific and industrial priorities. As research progresses, its role in addressing global challenges—from healthcare to sustainability—will likely expand, making it a compound worth watching in the coming years.

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